2-Methyl-4-(pyridin-2-yl)pyrimidine
Description
Properties
CAS No. |
25194-63-2 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.2 g/mol |
IUPAC Name |
2-methyl-4-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C10H9N3/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9/h2-7H,1H3 |
InChI Key |
JYQGKGKUSWYLIW-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CC=CC=N2 |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-Methyl-4-(pyridin-2-yl)pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance the compound's potency against various cancer cell lines. The presence of the pyridine moiety is believed to contribute to improved interactions with biological targets, leading to increased efficacy in inhibiting tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against a range of bacteria and fungi, including strains of Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Enzyme Inhibition
this compound has been identified as a potential inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition may provide therapeutic benefits in conditions characterized by excessive fibrosis, such as pulmonary fibrosis and liver cirrhosis .
Organic Synthesis Applications
Building Block in Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new pharmaceuticals and materials.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and other advanced materials. Its ability to form coordination complexes with metals can be utilized in creating novel materials with specific electronic or optical properties .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of various derivatives of this compound against different cancer cell lines. The findings revealed that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than 100 nM against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound showed that derivatives with specific functional groups had improved activity against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the pyrimidine framework, addressing the growing concern over antibiotic resistance .
Data Tables
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table and discussion highlight key structural analogs, emphasizing differences in substituents, synthesis, physicochemical properties, and biological activities.
Table 1: Comparative Overview of 2-Methyl-4-(pyridin-2-yl)pyrimidine and Analogous Compounds
Structural and Functional Comparisons
2-Amino-4-methylpyrimidine
- Structural Difference: Replacement of the pyridin-2-yl group with an amino moiety at position 2.
- However, it lacks the π-π stacking capability of the pyridinyl group, limiting its use in metal coordination .
2-(Methylthio)-4-(pyridin-2-yl)pyrimidine
- Structural Difference : Methylthio group at position 2 instead of methyl.
- Impact : The thioether group improves ligation to transition metals (e.g., Co(II)), forming stable coordination complexes. This contrasts with the methyl group in the parent compound, which lacks lone pairs for metal binding .
2-Methoxy-4-methylpyrimidine
- Structural Difference : Methoxy group at position 2.
- Impact : The electron-donating methoxy group increases solubility in polar solvents but reduces electrophilicity at the pyrimidine ring, altering reactivity in nucleophilic substitutions compared to the parent compound .
2-Methyl-4-(p-tolyl)pyrimidine
- Structural Difference : Aromatic p-tolyl group at position 4 instead of pyridin-2-yl.
Fused Pyrimidine Derivatives
- Structural Difference : Benzothiazole ring fused to the pyrimidine core.
- Impact: The fused system increases molecular rigidity, improving binding to mycobacterial targets (e.g., Mycobacterium tuberculosis).
Physicochemical Properties
- Solubility : The pyridin-2-yl group imparts moderate polarity, enhancing aqueous solubility compared to purely aromatic analogs (e.g., p-tolyl derivatives). Methoxy-substituted analogs exhibit higher solubility due to increased polarity .
- Melting Points : Derivatives like ethyl 2-methyl-4-(pyridin-2-yl)-...carboxylate have melting points of 176–181°C, reflecting crystalline stability from fused ring systems .
Preparation Methods
Reaction Mechanism and Synthetic Route
The most direct synthesis of 2-methyl-4-(pyridin-2-yl)pyrimidine involves a two-step condensation sequence starting from 2-acetylpyridine. As detailed in supported methodologies, the process begins with the formation of an enamine intermediate via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step generates 3-dimethylamino-1-pyridin-2-yl-propan-1-one, which undergoes cyclization with acetamidine in the presence of sodium ethoxide (Scheme 1). The reaction proceeds under mild conditions (65°C, 4 hours) in ethanol, yielding the target compound with a 46% isolated yield.
Key steps :
-
Enamine formation : 2-Acetylpyridine reacts with DMF-DMA at 110°C to form the β-dimethylaminovinyl ketone intermediate.
-
Cyclization : The enamine intermediate undergoes nucleophilic attack by acetamidine, facilitated by sodium ethoxide, to construct the pyrimidine ring.
Optimization of Reaction Conditions
Critical parameters influencing yield include:
Yield and Characterization
The final product is isolated as a white solid (m.p. 60–61°C) and characterized by :
Cross-Coupling Approaches for Pyrimidine Synthesis
Catalytic Systems and Conditions
Optimal conditions from related studies:
-
Catalyst: Pd(PPh) (5 mol%),
-
Solvent: Tetrahydrofuran (THF),
-
Temperature: 80°C, 12 hours.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Strategies
Patent literature describes reductive amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines using ammonia and AlO. While designed for vitamin B precursors, this method highlights the feasibility of introducing methyl groups via alkoxy intermediates.
Critical Analysis of Methodologies
Efficiency and Scalability
| Method | Yield (%) | Scalability | Complexity |
|---|---|---|---|
| Enamine condensation | 46 | High | Low |
| Stille cross-coupling | N/A | Moderate | High |
| Multi-step synthesis | <30 | Low | Very high |
The enamine condensation route offers the best balance of yield and simplicity for laboratory-scale synthesis. Cross-coupling methods, while versatile, require specialized catalysts and generate hazardous waste.
Q & A
Q. What are the standard synthetic routes for 2-Methyl-4-(pyridin-2-yl)pyrimidine, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example:
- Step 1: React a pyridine derivative (e.g., 2-aminopyridine) with a pyrimidine precursor (e.g., 2-methylpyrimidin-4-amine) under reflux in toluene or DMF.
- Step 2: Introduce substituents via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Optimization: Catalysts (e.g., Pd(PPh₃)₄), temperature (80–120°C), and purification (column chromatography, recrystallization) are critical for yield and purity.
Q. How is the compound characterized structurally, and what techniques validate its purity?
Methodological Answer:
- Spectroscopy: Use -NMR (δ 7.2–8.5 ppm for pyridine protons), -NMR, and HRMS for molecular confirmation .
- Crystallography: Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths (e.g., C–N: 1.33–1.37 Å) and angles .
- Purity: HPLC (≥95% purity) and TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) are standard .
Q. What factors influence the reactivity of the pyrimidine ring in this compound?
Methodological Answer:
- Electron-withdrawing groups (e.g., methyl at position 2) reduce electrophilicity, slowing nucleophilic substitution.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity in coupling reactions .
- Steric hindrance: Bulky substituents (e.g., pyridin-2-yl) direct regioselectivity in further functionalization .
Advanced Research Questions
Q. How are crystallographic disorders or twinning resolved in structural studies of this compound?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Core modifications: Replace methyl with electron-donating groups (e.g., –NH₂) to improve solubility and target binding .
- Substituent screening: Test pyridine analogs (e.g., 3-fluoro vs. 4-methyl) in kinase inhibition assays (IC₅₀ values).
- Computational modeling: DFT calculations predict charge distribution and H-bonding sites for SAR optimization .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-validation: Compare NMR-derived torsion angles with X-ray data.
- Dynamic effects: Use variable-temperature NMR to assess conformational flexibility mismatched in static crystal structures .
- Refinement checks: Re-examine SHELXL restraints (e.g., DFIX for bond lengths) to ensure model consistency .
Q. What assays evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
